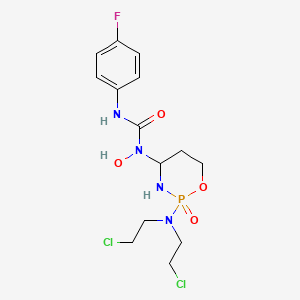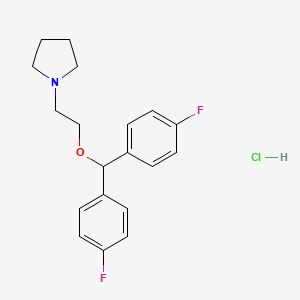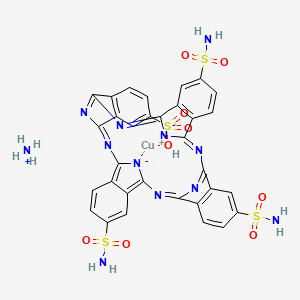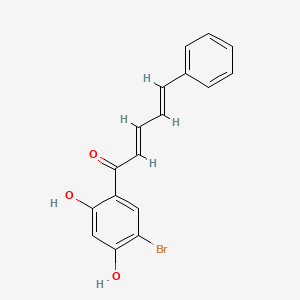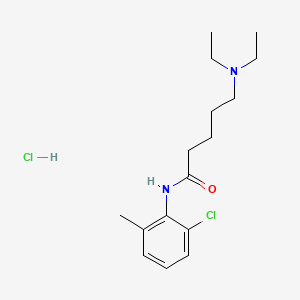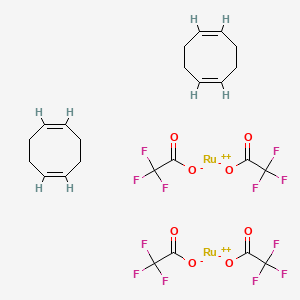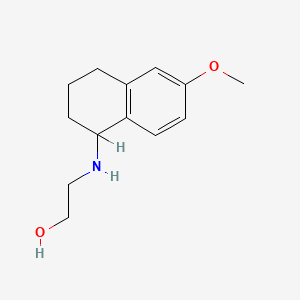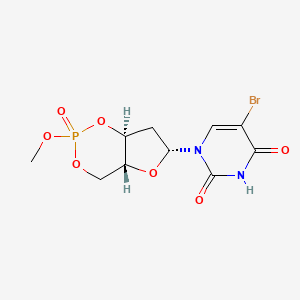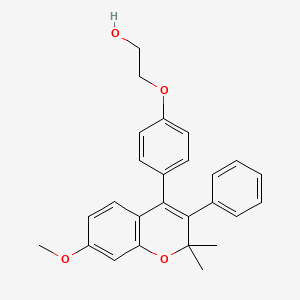
10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine is a synthetic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and N-(2-(diethylamino)ethyl)sarcosine.
Condensation Reaction: The phenothiazine is reacted with N-(2-(diethylamino)ethyl)sarcosine under controlled conditions to form the desired product. This reaction often requires a catalyst and is carried out in an organic solvent.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
科学研究应用
10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine involves its interaction with various molecular targets, including:
Receptors: The compound may bind to dopamine and serotonin receptors, influencing neurotransmitter activity.
Pathways: It can modulate signaling pathways involved in mood regulation and nausea control.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives
属性
CAS 编号 |
95291-00-2 |
|---|---|
分子式 |
C21H27N3OS |
分子量 |
369.5 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethyl-methylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H27N3OS/c1-4-23(5-2)15-14-22(3)16-21(25)24-17-10-6-8-12-19(17)26-20-13-9-7-11-18(20)24/h6-13H,4-5,14-16H2,1-3H3 |
InChI 键 |
PUNHUPBICADCPN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



